molecular formula C20H22N6O3 B2614157 5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 865655-73-8

5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2614157
CAS No.: 865655-73-8
M. Wt: 394.435
InChI Key: GUSSXCFSORRGRI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a carboxamide group at position 2. The structure includes two key substituents:

  • Position N-substituent: A phenylethyl chain, contributing hydrophobic interactions.

The methoxy group at the ortho position on the phenyl ring may influence steric and electronic properties, affecting target binding .

Properties

IUPAC Name

5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-29-16-10-6-5-9-15(16)23-17(27)13-26-19(21)18(24-25-26)20(28)22-12-11-14-7-3-2-4-8-14/h2-10H,11-13,21H2,1H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSXCFSORRGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl and Phenylethyl Groups: These groups can be attached via amide bond formation using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the phenylethyl and methoxyphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Diversity

The table below highlights key structural analogs and their substituents:

Compound ID R1 (Position 1) R2 (N-Substituent) Molecular Weight (g/mol) Key Features Evidence ID
Target 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-phenylethyl 436.46 Ortho-methoxy enhances polarity N/A
2-[(4-methylphenyl)amino]-2-oxoethyl Thiophen-2-ylmethyl 412.47 Thiophene for π-π interactions
2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl 5-chloro-2-methylphenyl 491.83 Chlorine for lipophilicity
2-[(4-methylphenyl)amino]-2-oxoethyl Thiophen-2-ylmethyl 412.47 Similar to
4-fluorobenzyl 3-methylphenyl or 4-fluoro-2-methylphenyl ~350–370 Fluorine for metabolic stability
Key Observations:
  • Methoxy vs.
  • N-Substituent Effects : The phenylethyl group in the target compound offers greater conformational flexibility compared to rigid thiophen-2-ylmethyl () or halogenated aryl groups (), which could influence binding pocket compatibility .

Biological Activity

The compound 5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula : C20H22N6O3
  • Molecular Weight : 394.44 g/mol
  • CAS Number : 894569-86-9

Triazole derivatives often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, affecting pathways critical for pathogen survival.
  • Disruption of Cell Membrane Integrity : Certain compounds can compromise the structural integrity of microbial membranes.
  • Modulation of Signaling Pathways : Some triazoles influence cellular signaling pathways that regulate growth and apoptosis.

Antifungal Activity

Research has demonstrated that triazole compounds possess significant antifungal properties. For instance, studies indicate that the presence of specific substituents on the triazole ring enhances antifungal efficacy. The compound has shown promising results against various fungal strains with Minimum Inhibitory Concentrations (MIC) comparable to established antifungal agents.

CompoundMIC (µg/mL)Target Organism
5-amino...0.009 - 0.037T. viride
5-amino...0.0006 - 0.00125A. versicolor

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Triazoles have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organism
5-amino...<0.5E. coli
5-amino...<0.25S. aureus

Anticancer Activity

Triazole derivatives are being explored for their anticancer potential. The compound's structure suggests it may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of key signaling pathways involved in cell cycle regulation.

Case Studies

  • Antifungal Efficacy : A study conducted by Zalacain et al. highlighted that compounds similar to the one in focus restored the activity of conventional antifungals against resistant strains by inhibiting specific enzymes critical for fungal survival .
  • Antibacterial Potency : Yang et al.'s research demonstrated that triazole derivatives could enhance the efficacy of existing antibiotics against resistant bacterial strains . This suggests a synergistic effect that could be harnessed in clinical settings.
  • Anticancer Research : Recent investigations into triazole derivatives have shown that they can inhibit proliferation in various cancer cell lines, indicating potential for drug development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this triazole-carboxamide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous triazole derivatives are synthesized via azide-alkyne cycloaddition (CuAAC) or condensation of aryl isocyanides with azides . Challenges include low yields due to steric hindrance from the 2-methoxyphenyl and phenylethyl groups. Optimization strategies:

  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products (observed in similar triazole syntheses) .
  • Employ solvent-free "neat" conditions under controlled temperatures to improve regioselectivity .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates, as described in PubChem protocols for related compounds .

Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?

  • Methodological Answer : Low water solubility is common in triazole-carboxamides due to hydrophobic substituents (e.g., 2-phenylethyl group). Solutions include:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) with sonication to achieve homogeneous dispersions .
  • Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the 5-amino position while preserving bioactivity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for structurally similar enzyme inhibitors .

Advanced Research Questions

Q. What computational and experimental approaches are recommended to resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., conflicting IC50 values) may arise from assay conditions or off-target effects. Resolution strategies:

  • Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or HDACs), validating results with mutagenesis studies .
  • Orthogonal assays : Compare inhibition across multiple platforms (e.g., fluorescence-based vs. calorimetric assays) to rule out artifact-driven results .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-triazole derivatives) to identify substituent-dependent trends .

Q. How should researchers design in vivo studies to evaluate neuroprotective effects while minimizing pharmacokinetic variability?

  • Methodological Answer :

  • Dosing regimen : Pre-treat animals with the compound (10–20 mg/kg, IP) 1 hour before inducing neurotoxicity (e.g., MPTP or Aβ1-42 models), based on protocols for related carboxamides .
  • Bioavailability enhancement : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Biomarker validation : Quantify TNF-α, IL-6, and BDNF levels in CSF and brain homogenates to correlate neuroprotection with anti-inflammatory activity .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Profile degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • DSC/TGA : Assess thermal stability (e.g., decomposition above 200°C) to guide storage conditions .
  • NMR kinetics : Track hydrolysis of the 2-oxoethyl group in deuterated PBS at 37°C .

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